molecular formula C10H10ClN3O3S B14370430 N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride CAS No. 90036-25-2

N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride

Cat. No.: B14370430
CAS No.: 90036-25-2
M. Wt: 287.72 g/mol
InChI Key: GETRDSJHZIOWAV-UHFFFAOYSA-N
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Description

N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride is a complex organic compound with a unique structure that includes a nitrothiophene ring, a pyrrolidine ring, and a carboximidoyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride typically involves the reaction of 5-nitrothiophene-2-carbonyl chloride with pyrrolidine-1-carboximidoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(5-aminothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride .

Scientific Research Applications

N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid
  • 5-Nitrothiophene-2-carbonyl chloride
  • Pyrrolidine-1-carboximidoyl chloride

Uniqueness

N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrothiophene and pyrrolidine rings makes it a versatile compound for various applications .

Properties

CAS No.

90036-25-2

Molecular Formula

C10H10ClN3O3S

Molecular Weight

287.72 g/mol

IUPAC Name

N-(5-nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride

InChI

InChI=1S/C10H10ClN3O3S/c11-10(13-5-1-2-6-13)12-9(15)7-3-4-8(18-7)14(16)17/h3-4H,1-2,5-6H2

InChI Key

GETRDSJHZIOWAV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=NC(=O)C2=CC=C(S2)[N+](=O)[O-])Cl

Origin of Product

United States

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